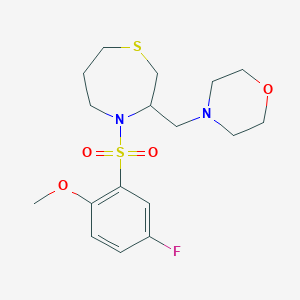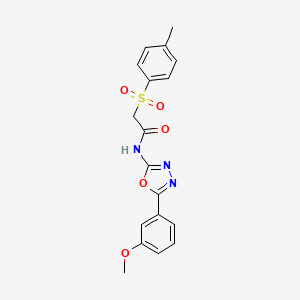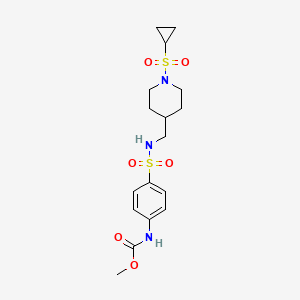
甲基(4-(N-((1-(环丙基磺酰基)哌啶-4-基)甲基)磺酰氨基)苯基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, appears to be a complex organic molecule that may be related to the field of medicinal chemistry due to the presence of a piperidine ring, which is often found in pharmaceuticals. The molecule contains several functional groups, including a carbamate, sulfonamide, and a cyclopropyl group, which could contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include the formation of intermediates such as piperidine derivatives. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives starts from ethyl piperidine-4-carboxylate and involves subsequent reactions with sulfonyl chlorides . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, NMR, and single X-ray crystallography. These techniques help in understanding the spatial arrangement of atoms within the molecule and the nature of intermolecular interactions, such as C–H⋯S, S⋯S, C–H⋯π, and C–H⋯N interactions, which can influence the stability and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their behavior in various reactions. For example, the 1,3-dipolar cycloaddition reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides yields 1-methylpiperidylidene-2-sulfon(cyan)amides, indicating the reactivity of the piperidine ring towards azides . Similarly, the compound may undergo reactions typical of carbamates and sulfonamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be quite diverse. For instance, some piperidine derivatives exhibit fluorescence properties, emitting violet/violet-blue light upon excitation, which could be a useful property for applications in sensing or imaging . The thermal degradation of metal complexes derived from piperidine derivatives has been studied, indicating the formation of metal sulfide as the final residue . The electronic structure calculations suggest that the softness and reactivity of these compounds can vary significantly . Additionally, the reversible redox behavior of a Cu(II)/Cu(I) complex indicates potential electrochemical applications .
科学研究应用
合成和化学性质
- 研究已探索氨基甲酸酯衍生物的合成,包括与甲基(4-(N-((1-(环丙基磺酰基)哌啶-4-基)甲基)磺酰氨基)苯基)氨基甲酸酯相关的化合物,重点关注它们在各种化学反应中的潜力以及作为进一步化学改性的中间体。研究表明了缩合反应的技术,以产生具有特定结构特征的甲基氨基甲酸酯,表明这些化合物合成有机化学中的多功能作用 (Velikorodov 等人,2008).
生物活性和药理潜力
- 哌啶和磺胺衍生物在结构上与本化合物相关,已对其生物活性进行了评估,特别是在药物发现的背景下。例如,某些哌啶-1-基-苯基磺酰胺对人 β(3)-肾上腺素受体表现出有效的活性,表明在治疗代谢疾病中具有潜在应用 (Hu 等人,2001)。此外,(芳氧基)乙基哌啶的 N-烷基化芳基磺酰胺已被确定为中枢神经系统疾病治疗的有希望的候选者,因为它们具有选择性受体拮抗作用和多模式作用 (Canale 等人,2016).
化学修饰和药物开发
- 该化合物的相关性延伸到其潜在修饰和在开发新型治疗剂中的作用。例如,对细胞周期蛋白激酶抑制剂的研究利用了相关的氨基甲酸酯结构来探索新的癌症治疗方法,证明了该化合物在药物化学中的重要性 (Griffin 等人,2006).
酶学研究和代谢途径
- 对新型抗抑郁药的氧化代谢的研究也强调了此类化合物在理解药物代谢和识别参与其生物转化的关键酶中的重要性。这项研究提供了对新治疗剂的药代动力学特性和安全性概况的见解 (Hvenegaard 等人,2012).
未来方向
属性
IUPAC Name |
methyl N-[4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S2/c1-26-17(21)19-14-2-4-15(5-3-14)27(22,23)18-12-13-8-10-20(11-9-13)28(24,25)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPINUPSZXKLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

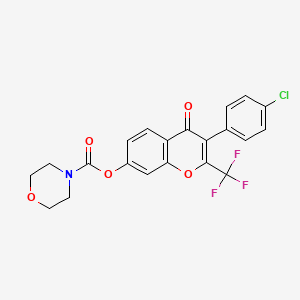
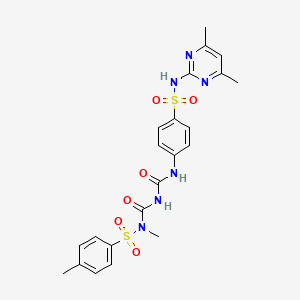
![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/no-structure.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)
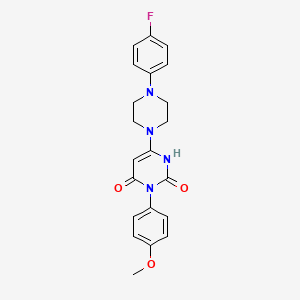

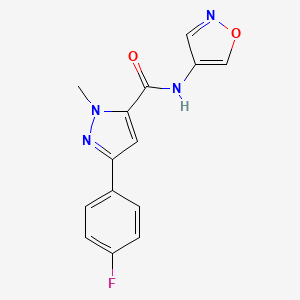
![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)


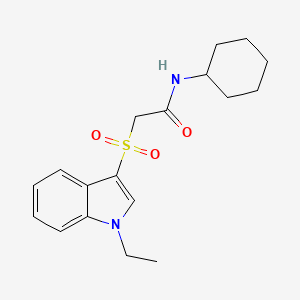
![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)
